(5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester
Description
(5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a tert-butyl carbamate group linked to an ethylamine-substituted benzyl moiety. The benzyl ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-6-17(14(18)19-15(3,4)5)10-12-9-13(16)8-7-11(12)2/h7-9H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEZHUQQPMDQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Br)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
The 5-bromo-2-methylbenzyl moiety is synthesized via electrophilic bromination of 2-methylbenzyl alcohol or its derivatives. Using bromine (Br₂) in the presence of Lewis acids such as FeBr₃ or AlCl₃ directs substitution to the para position relative to the methyl group. Alternative methods employ N-bromosuccinimide (NBS) in polar solvents (e.g., CCl₄ or CH₃CN) under radical initiation.
Reaction Conditions
| Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ (1.1 eq) | FeBr₃ (5%) | 0–25°C | 70–85 |
| NBS (1.2 eq) | AIBN (2%) | 80°C | 65–75 |
Key Considerations
-
Regioselectivity : Methyl groups act as ortho/para directors, but steric hindrance favors para substitution.
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Purification : Column chromatography (hexane/EtOAc, 4:1) isolates 5-bromo-2-methylbenzyl bromide with >95% purity.
Alkylation of Ethylamine
Nucleophilic Substitution
The brominated intermediate reacts with ethylamine in a nucleophilic substitution to form (5-bromo-2-methyl-benzyl)-ethylamine. Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while bases like K₂CO₃ neutralize HBr byproducts.
Reaction Conditions
| Substrate | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-methylbenzyl bromide | DMF | K₂CO₃ (2 eq) | 60°C | 75–82 |
Mechanistic Insights
-
SN2 Pathway : The reaction proceeds via a bimolecular mechanism, requiring inversion of configuration at the benzyl carbon.
-
Side Reactions : Over-alkylation is mitigated by using ethylamine in excess (1.5 eq).
tert-Butoxycarbonyl (Boc) Protection
Carbamate Formation
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Anhydrous solvents (e.g., CH₂Cl₂ or THF) prevent hydrolysis, while catalysts like 4-dimethylaminopyridine (DMAP) accelerate the reaction.
Reaction Conditions
| Reagent | Base | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc₂O (1.2 eq) | TEA (2 eq) | DMAP (5%) | 0–25°C | 85–89 |
Optimization Strategies
-
Stoichiometry : Excess Boc₂O (1.2 eq) ensures complete conversion.
-
Workup : Aqueous extraction (5% citric acid, NaHCO₃) removes unreacted reagents.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For substrates with pre-existing bromine, Suzuki-Miyaura coupling introduces the benzyl group. Aryl boronic esters react with ethylamine derivatives in the presence of Pd(PPh₃)₄, achieving yields up to 90%.
Representative Protocol
| Component | Quantity | Conditions |
|---|---|---|
| Aryl boronic ester | 1.1 eq | Pd(PPh₃)₄ (3 mol%) |
| Ethylamine derivative | 1 eq | K₂CO₃ (2 eq), 80°C |
Reductive Amination
In cases where alkylation is challenging, reductive amination of 5-bromo-2-methylbenzaldehyde with ethylamine using NaBH₃CN provides the secondary amine, followed by Boc protection.
Advantages
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry to enhance efficiency:
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 5-Bromo-2-methylbenzyl bromide | 450 | 60 |
| Boc₂O | 220 | 30 |
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Electrophilic Bromination + Alkylation | 78 | 95 | High |
| Suzuki Coupling | 90 | 98 | Moderate |
| Reductive Amination | 72 | 93 | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its reactive functional groups.
Medicine
In medicine, (5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate ester group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester with structurally related tert-butyl carbamate derivatives, emphasizing key structural differences, synthesis, properties, and applications.
Structural and Functional Differences
- Aromatic Core : The target compound’s benzyl ring differs from thiophene () and pyridine () analogs, altering electronic properties and reactivity. Bromine at the 5-position facilitates cross-coupling, while methyl at the 2-position enhances steric bulk compared to methoxy () .
- Protective Groups : All compounds share the Boc group, but the ethyl carbamate in the target compound contrasts with pyridylmethyl () or thienyl () linkages, affecting deprotection kinetics .
Q & A
Q. What synthetic routes are commonly employed to prepare (5-Bromo-2-methyl-benzyl)-ethyl-carbamic acid tert-butyl ester?
The compound is typically synthesized via multi-step routes involving carbamate formation and functional group manipulations. A key approach includes:
- Carbamate Protection : Reacting the amine precursor (e.g., 5-bromo-2-methylbenzylamine) with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to introduce the tert-butyl carbamate group.
- Ethylation : Subsequent alkylation with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Confirmatory techniques include NMR and LC-MS .
Q. How can researchers verify the structural integrity of this compound?
Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ethyl group signals).
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (expected [M+H]⁺ ~352–355 Da).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for synthesizing intermediates in the preparation of this compound?
Key Considerations :
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids (e.g., for bromo-to-aryl substitutions).
- Solvent Selection : Dioxane/water mixtures (4:1) at 80–100°C enhance reaction efficiency.
- Base Optimization : K₂CO₃ or Cs₂CO₃ improves coupling yields by stabilizing transient intermediates.
- Troubleshooting : Monitor for palladium black formation (indicating catalyst degradation) and adjust ligand ratios .
Q. What strategies resolve contradictions in spectral data during structural confirmation?
Case Example : Discrepancies in NOESY/ROESY data for stereochemical assignments may arise from conformational flexibility.
- Solution : Perform variable-temperature NMR to identify dynamic effects or use X-ray crystallography for definitive stereochemical determination .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to cross-validate experimental data .
Q. How can degradation of the tert-butyl ester group be mitigated during prolonged experiments?
- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis.
- Reaction Conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use buffered aqueous solutions (pH 6–8) in biphasic systems .
Q. What steric effects arise from the tert-butyl group in nucleophilic substitution reactions?
- Impact : The bulky tert-butyl group reduces reactivity at the carbamate carbonyl by hindering nucleophilic attack.
- Workaround : Employ Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group or use microwave-assisted heating to overcome kinetic barriers .
Q. How do modifications to the bromo or methyl substituents affect biological activity in analogs?
- Bromo Substitution : Replacing bromo with electron-withdrawing groups (e.g., –CF₃) enhances metabolic stability but may reduce solubility.
- Methyl Position : Ortho-methyl groups increase steric hindrance, altering binding affinity in enzyme assays (e.g., cytochrome P450 interactions) .
Methodological Tables
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Boc Protection | 85–90 | >95 | Amine side reactions |
| Suzuki Coupling | 70–75 | 90 | Catalyst deactivation |
| Ethylation | 80–85 | >98 | Competing elimination |
Table 2 : Degradation Kinetics of tert-Butyl Ester Group
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| Aqueous pH 7.4, 25°C | 14 | Carboxylic acid derivative |
| Dry DMSO, 25°C | >60 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
